![molecular formula C11H14N2O B14353991 (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine functional group and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine typically involves the reaction of 2,6-dimethylaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylhydroxylamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.
N-(2,6-Dimethylphenyl)hydroxylamine: Similar but without the imine group.
N-(2,6-Dimethylphenyl)imine: Lacks the hydroxylamine group.
Uniqueness
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is unique due to the presence of both the imine and hydroxylamine functional groups, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the phenyl ring further enhances its stability and specificity in various applications.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c1-8-5-4-6-9(2)11(8)13-10(3)7-12-14/h4-7,14H,1-3H3/b12-7+,13-10? |
InChI-Schlüssel |
KLGJEBFHDCPUPI-MBVKHSJWSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N=C(C)/C=N/O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
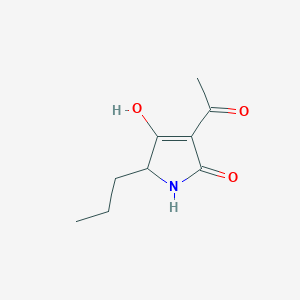

![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
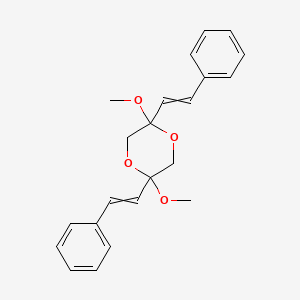
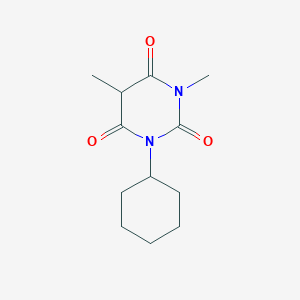

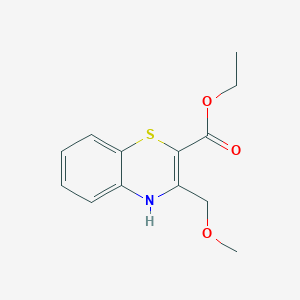
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
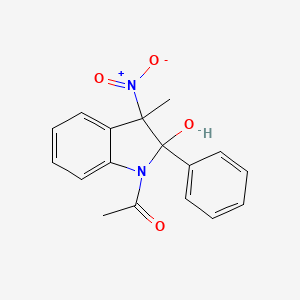
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
